4-(Trifluoromethyl)phenylurethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)phenylurethane is a chemical compound with the molecular formula C10H10F3NO21. Its molecular weight is 233.19 g/mol1. The compound is also known by several synonyms, including ethyl N-[4-(trifluoromethyl)phenyl]carbamate and Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester1.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phenylurethane is not explicitly mentioned in the retrieved papers. However, related compounds have been synthesized using various methods23.
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenylurethane consists of a phenyl ring substituted with a trifluoromethyl group and a urethane group1. The InChI string representation of the molecule is InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
1.
Chemical Reactions Analysis
Specific chemical reactions involving 4-(Trifluoromethyl)phenylurethane are not detailed in the retrieved papers. However, trifluoromethylation reactions have been studied extensively4.
Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenylurethane has a molecular weight of 233.19 g/mol1. It has one hydrogen bond donor and five hydrogen bond acceptors1. The compound has a topological polar surface area of 38.3 Ų and a complexity of 2351.
Scientific Research Applications
Luminescent Properties of Lanthanide Complexes
Research has explored the synthesis, crystal structures, and luminescent properties of ternary lanthanide complexes that include compounds related to 4-(Trifluoromethyl)phenylurethane. These studies highlight the potential of such complexes in creating advanced luminescent materials for various technological applications (Feng et al., 2008).
Nanophase Separation in Polyurethane Elastomers
The effect of specific interactions on the structure and properties of segmented polyurethane elastomers has been investigated, providing insights into how the molecular structure influences phase separation, mechanical properties, and polymer behavior (Pukánszky et al., 2008).
Morphology and Thermal Properties of Polyurethane Elastomer
The impact of chain extenders on the morphology and thermal properties of polyurethane elastomer (PUE) has been studied. This research is crucial for understanding how to tailor the physical properties of PUEs for specific applications, including those involving 4-(Trifluoromethyl)phenylurethane-related compounds (Lei et al., 2017).
New Hard Type Polyurethanes
The synthesis and characterization of new hard type polyurethanes based on specific diols, including those related to 4-(Trifluoromethyl)phenylurethane, have been explored. This research contributes to the development of materials with enhanced stability and performance under UV irradiation (Buruianǎ et al., 2005).
Reactivity of Isocyanates with Urethanes
Studies on the reactivity of isocyanates with urethanes have provided insights into conditions favoring allophanate formation. This research is relevant for understanding the chemical reactions involved in the synthesis of polyurethanes, including those related to 4-(Trifluoromethyl)phenylurethane (Lapprand et al., 2005).
Acid Degradable Polyurethane for Drug Delivery
Innovations in polyurethane chemistry have led to the development of acid-degradable poly(acetal urethane) micelles for pH-triggered intracellular drug delivery. This approach leverages the unique properties of polyurethanes for controlled release of therapeutic agents (Huang et al., 2015).
Copper(III) Trifluoromethyl Complexes
The synthesis, isolation, and reactivity of copper(III) trifluoromethyl complexes toward arylboronic acids have been studied, providing valuable information for the development of new methodologies in trifluoromethylation chemistry (Zhang & Bie, 2016).
Safety And Hazards
Specific safety and hazard information for 4-(Trifluoromethyl)phenylurethane is not available in the retrieved papers. However, safety data sheets for related compounds suggest that precautions should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols7891011.
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to 4-(Trifluoromethyl)phenylurethane, have found applications in the agrochemical and pharmaceutical industries12. It is expected that many novel applications of TFMP and related compounds will be discovered in the future12.
properties
IUPAC Name |
ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZZFDJGJRPMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380637 |
Source
|
Record name | 4-(Trifluoromethyl)phenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylurethane | |
CAS RN |
23794-73-2 |
Source
|
Record name | 4-(Trifluoromethyl)phenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.